molecular formula C21H33N3O4S B2807591 N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 2034240-05-4

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

Cat. No. B2807591
M. Wt: 423.57
InChI Key: QWPAYWVXKHZVKU-UHFFFAOYSA-N
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Description

“N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydropyran ring and the attachment of the piperidine ring. The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. Unfortunately, specific details about the molecular structure are not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that this compound could participate in a variety of reactions, given the presence of multiple functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some potential properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .

Scientific Research Applications

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound structurally related to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

CCR5 Antagonist Synthesis

Ikemoto et al. (2005) developed a practical method for synthesizing a compound structurally similar to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide, an orally active CCR5 antagonist. This research contributes to the understanding of the synthesis of complex organic compounds with potential applications in medicinal chemistry (Ikemoto et al., 2005).

Metal Complexes of Benzamides

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including derivatives related to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide. These complexes were evaluated for their in vitro antibacterial activity, providing insights into the potential biomedical applications of such compounds (Khatiwora et al., 2013).

Synthesis and Anti-inflammatory Activity

Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, which is structurally related to N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide. The anti-inflammatory activity of these compounds was evaluated, indicating their potential therapeutic applications (Rajasekaran et al., 1999).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s possible that it could pose hazards such as skin and eye irritation, or more serious health risks depending on its structure and properties .

Future Directions

The future research directions involving this compound could be quite varied, depending on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[3-methyl-4-[[1-(oxan-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-3-21(25)23-18-4-5-20(16(2)14-18)29(26,27)22-15-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h4-5,14,17,19,22H,3,6-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPAYWVXKHZVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

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